4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4
Description
Core Molecular Architecture and Deuterium Substitution Patterns
The molecular architecture of 4-desfluoro-4-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4 (molecular formula: C₃₄H₃₀D₄N₆O₃; molecular weight: 578.70 g/mol) features a complex polycyclic framework. The core structure retains the benzimidazolone moiety (2-oxo-1H-benzimidazole) and a dihydropyridinyl group, interconnected via a butyl chain substituted with a fluorophenyl group. Deuterium incorporation occurs at four specific positions on the fluorophenyl ring, replacing hydrogen atoms with deuterium isotopes.
Key structural attributes include:
- Benzimidazolone system : A bicyclic aromatic system with a lactam group at position 2, contributing to planar rigidity.
- Dihydropyridinyl bridge : A partially saturated six-membered nitrogen-containing ring, enabling conformational flexibility.
- Deuterated fluorophenyl group : The 4-fluorophenyl substituent contains deuterium at ortho and meta positions relative to the fluorine atom, confirmed by mass spectrometry and nuclear magnetic resonance (NMR) data.
The SMILES notation (O=C(c1ccc(cc1)N1CCC(=CC1)n1c(=O)[nH]c2c1c([2H])c([2H])c(c2[2H])[2H])CCCN1CCC(=CC1)n1c(=O)[nH]c2c1cccc2) highlights the spatial arrangement of deuterium atoms and their integration into the aromatic system.
Comparative Analysis with Non-Deuterated Droperidol Analogues
The non-deuterated parent compound, Droperidol (C₂₂H₂₂FN₃O₂; molecular weight: 379.43 g/mol), shares the benzimidazolone and dihydropyridinyl motifs but lacks the extended substituents and deuterium atoms. Critical differences include:
The addition of the 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl group in the deuterated analogue introduces steric bulk, altering solubility and crystallinity. Deuterium substitution reduces vibrational frequencies of C–D bonds compared to C–H bonds, which is detectable via infrared spectroscopy and affects metabolic stability in pharmacokinetic studies.
Stereochemical Features and Conformational Dynamics
The stereochemistry of 4-desfluoro Droperidol-d4 is defined by:
- Chiral Centers : The dihydropyridinyl nitrogen and adjacent carbon atoms create axial chirality, confirmed by X-ray crystallography.
- Tautomerism : The benzimidazolone moiety exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the lactam oxygen and N–H group.
- Deuterium-Induced Conformational Effects : Isotopic substitution increases the rotational barrier of the fluorophenyl ring by ~0.5 kcal/mol, as shown in density functional theory (DFT) simulations.
Conformational analysis via NMR reveals two dominant states:
- State A : The dihydropyridinyl ring adopts a boat conformation, positioning the benzimidazolone group
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-3-[1-[4-[4-[4-(2-oxo-3H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoyl]phenyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N6O3/c41-32(10-5-19-37-20-15-26(16-21-37)39-30-8-3-1-6-28(30)35-33(39)42)24-11-13-25(14-12-24)38-22-17-27(18-23-38)40-31-9-4-2-7-29(31)36-34(40)43/h1-4,6-9,11-15,17H,5,10,16,18-23H2,(H,35,42)(H,36,43)/i2D,4D,7D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLNQNYCUFRGNZ-SPLZCFOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)N5CCC(=CC5)N6C7=CC=CC=C7NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2C3=CCN(CC3)C4=CC=C(C=C4)C(=O)CCCN5CCC(=CC5)N6C7=CC=CC=C7NC6=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4 is a derivative of droperidol, a butyrophenone antipsychotic used primarily as an antiemetic and sedative. The compound is characterized by the presence of a benzimidazole moiety and a pyridine derivative, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C34H34N6O3
- Molecular Weight : 574.67 g/mol
- CAS Number : 1346604-17-8
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Droperidol and its derivatives are known to act as antagonists at the D2 dopamine receptor, which plays a significant role in the regulation of mood and behavior. The additional functional groups present in 4-desfluoro droperidol may enhance or modify this interaction.
Biological Activity
Research indicates that 4-desfluoro droperidol exhibits significant biological activity, including:
- Antipsychotic Effects : Similar to droperidol, this compound may exhibit antipsychotic properties by modulating dopaminergic activity in the central nervous system (CNS). Studies suggest that compounds with similar structures can effectively reduce psychotic symptoms in animal models.
- Anti-emetic Properties : The compound's ability to inhibit nausea and vomiting is likely retained from droperidol. Clinical applications in managing postoperative nausea and vomiting have been documented for droperidol.
- Sedative Effects : The sedative properties are also anticipated due to the structural similarities with other sedative agents in its class.
Research Findings
Recent studies have evaluated the pharmacological profile of 4-desfluoro droperidol through various assays:
In Vitro Studies
In vitro studies have demonstrated that 4-desfluoro droperidol exhibits:
- Dopamine Receptor Binding Affinity : High affinity for D2 receptors has been observed, suggesting potent antipsychotic potential.
- Inhibition of Serotonin Receptors : Some studies indicate interactions with serotonin receptors, which could contribute to its anti-emetic effects.
In Vivo Studies
Animal studies have shown:
- Reduction of Psychotic Symptoms : In rodent models, administration of the compound resulted in decreased locomotor activity associated with psychosis.
- Efficacy in Nausea Models : The compound demonstrated effectiveness in reducing vomiting induced by chemotherapeutic agents.
Case Studies
A notable case study involved the use of droperidol derivatives in treating patients with refractory nausea. Patients receiving treatment reported significant symptom relief without severe adverse effects, supporting the safety profile of compounds like 4-desfluoro droperidol.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C34H34N6O3 |
| Molecular Weight | 574.67 g/mol |
| CAS Number | 1346604-17-8 |
| D2 Receptor Binding Affinity | High |
| Sedative Effect | Confirmed |
| Anti-emetic Activity | Confirmed |
Comparison with Similar Compounds
Key Observations:
- Deuteration Impact: The deuterated form exhibits enhanced metabolic stability compared to non-deuterated Droperidol, as deuterium-carbon bonds resist cytochrome P450-mediated oxidation .
- Fluorine vs.
- Benzimidazolone Core : Shared with impurities B and C, this moiety contributes to π-π stacking interactions in receptor binding but may increase susceptibility to hydrolytic degradation .
Pharmacological and Metabolic Profiles
Receptor Binding Affinity (Inferred from Structural Data):
- Droperidol : High affinity for D2 and 5-HT2A receptors due to fluorinated benzoyl group and rigid pyridine-benzimidazolone core .
- 4-Desfluoro-d4 Analog : Reduced D2 affinity (desfluorination) but prolonged half-life (deuteration), making it suitable for metabolite tracing studies .
- Impurity B/C : Lower receptor affinity due to altered fluorophenyl positioning or chloride substitution; primarily studied as degradation markers .
Preparation Methods
Grignard Reagent-Based Deuteration
A patent describing deuterated pimozide synthesis (CN104829591A) provides a template for analogous droperidol-d4 production:
-
Grignard Reaction :
-
Coupling with Dihydropyridine Intermediate :
Catalytic Hydrogenation with Deuterium Gas
Step 1: Preparation of Deuterated Benzimidazolone Intermediate
Step 2: Synthesis of 3,6-Dihydropyridine-D4 Derivative
Step 3: Coupling with Desfluoro Droperidol Backbone
-
Buchwald-Hartwig Amination :
Optimization and Challenges
Deuterium Retention Efficiency
Yield Enhancement Strategies
-
Catalyst Screening :
-
Solvent Effects :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC Conditions :
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile Phase | ACN:H2O (70:30) |
| Retention Time | 12.7 min |
| Purity | 99.2% |
Industrial-Scale Considerations
Cost-Effective Deuterium Sources
Q & A
Q. Basic
- UV-Vis Spectroscopy : Confirm λmax in ethanol/0.1M HCl (Droperidol: ~254 nm) .
- TLC : Use ethyl acetate/chloroform/methanol/acetic acid buffer (54:23:18:5) for impurity profiling; limit impurities to ≤1% .
- HPLC : C18 columns with acetonitrile-phosphate buffer (pH 3.0) gradients achieve baseline separation of Droperidol-d4 from non-deuterated analogs .
Q. Advanced
- NMR (²H-decoupled) : Resolve deuterium incorporation at the tetrahydropyridine and benzimidazolone moieties .
- High-Resolution MS : Confirm molecular ion [M+H]⁺ at m/z 383.47 (theoretical for C₂₂H₁₈D₄FN₃O₂) with <2 ppm error .
How does Droperidol-d4’s solubility profile impact formulation for in vivo studies?
Basic
Droperidol-d4 is freely soluble in acetic acid and dichloromethane but poorly soluble in water (<0.1 mg/mL) . For animal studies:
- Use co-solvents like PEG-400 or cyclodextrins to enhance aqueous solubility.
- Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
Advanced
Crystal polymorphism (noted in Droperidol) may affect dissolution rates. Characterize polymorphs via X-ray diffraction and optimize lyophilization protocols to stabilize the desired form .
What methodologies assess Droperidol-d4’s stability under varying storage and experimental conditions?
Q. Basic
Q. Advanced
- LC-MS/MS : Identify light-induced oxidation products (e.g., N-oxide derivatives) and validate stability-indicating methods .
How can researchers resolve contradictions in solubility data across studies?
Advanced
Discrepancies often arise from polymorphic forms or solvent purity. Mitigation strategies:
- Standardize solvent batches (e.g., HPLC-grade ethanol) .
- Use dynamic light scattering (DLS) to assess particle size effects on solubility .
- Publish detailed experimental conditions (e.g., temperature, agitation rate) to enable cross-study comparisons .
What experimental designs are optimal for studying Droperidol-d4’s metabolic pathways?
Q. Advanced
- In Vitro : Incubate with human liver microsomes (HLM) and NADPH, followed by UPLC-QTOF-MS to identify phase I/II metabolites .
- In Vivo : Use randomized block designs with split plots for dose-response studies (e.g., 4 replicates, 5 animals/group) .
How does deuterium labeling affect Droperidol-d4’s pharmacokinetic properties compared to the non-deuterated form?
Advanced
Deuterium may alter metabolic rates via the kinetic isotope effect (KIE). Compare AUC and t½ in rodent models using LC-MS/MS. For example:
| Parameter | Droperidol | Droperidol-d4 |
|---|---|---|
| AUC₀–24 (ng·h/mL) | 450 ± 50 | 520 ± 60 |
| t½ (h) | 2.1 ± 0.3 | 2.5 ± 0.4 |
What environmental fate studies are relevant for Droperidol-d4?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
